1-(6-Fluoropyridin-2-yl)piperazine
Overview
Description
1-(6-Fluoropyridin-2-yl)piperazine is an organic compound that has garnered significant interest in various fields of research and industry. This compound consists of a pyridine ring substituted with a fluorine atom at the 6-position and a piperazine ring. Its molecular formula is C9H12FN3, and it has a molecular weight of 181.21 g/mol.
Mechanism of Action
Target of Action
Some derivatives of pyridinylpiperazine, a similar compound, are known to act as potent and selective α2-adrenergic receptor antagonists .
Mode of Action
It’s known that the compound’s mode of action involves complex chemical reactions.
Pharmacokinetics
The piperazine moiety is often used in drugs to optimize the pharmacokinetic properties of the final molecule .
Biochemical Analysis
Biochemical Properties
1-(6-Fluoropyridin-2-yl)piperazine plays a significant role in biochemical reactions, particularly due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to act as a potent and selective antagonist of alpha-2 adrenergic receptors . By binding to these receptors, this compound inhibits their activity, which can influence numerous physiological processes. Additionally, it has been observed to interact with serotonin receptors, contributing to its potential effects on mood and behavior .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with alpha-2 adrenergic receptors can lead to changes in intracellular cyclic adenosine monophosphate (cAMP) levels, thereby affecting downstream signaling pathways . Moreover, this compound has been shown to alter the expression of genes involved in neurotransmission and neuroplasticity, highlighting its potential impact on neural cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s fluorine atom enhances its binding affinity to alpha-2 adrenergic receptors, leading to effective inhibition of these receptors . This inhibition results in decreased receptor activity and subsequent modulation of associated signaling pathways. Additionally, this compound can influence enzyme activity, either by inhibiting or activating specific enzymes, thereby affecting various biochemical processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its degradation products can have distinct biological activities . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained modulation of cellular signaling pathways and gene expression, indicating its potential for prolonged therapeutic effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits selective inhibition of alpha-2 adrenergic receptors, leading to mild physiological effects . At higher doses, this compound can induce toxic or adverse effects, including alterations in cardiovascular function and behavioral changes . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolism results in the formation of active and inactive metabolites, which can influence the compound’s overall biological activity. Additionally, this compound can affect metabolic flux and alter the levels of specific metabolites, further impacting cellular function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with organic cation transporters, facilitating its uptake into cells . Once inside the cell, this compound can accumulate in specific tissues, depending on its affinity for particular binding proteins. This localization can influence the compound’s therapeutic efficacy and potential side effects .
Subcellular Localization
This compound exhibits distinct subcellular localization, which can affect its activity and function. The compound is often directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with resident proteins and modulate their activity. This subcellular localization is crucial for understanding the precise mechanisms of action of this compound .
Preparation Methods
The synthesis of 1-(6-Fluoropyridin-2-yl)piperazine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available piperazine and 2-fluoropyridine.
Reaction Conditions: The piperazine is reacted with 2-fluoropyridine under specific conditions to form the desired product.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
1-(6-Fluoropyridin-2-yl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions: Typical reagents include bases (e.g., sodium hydride), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride).
Scientific Research Applications
1-(6-Fluoropyridin-2-yl)piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its interaction with monoamine oxidase enzymes.
Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Comparison with Similar Compounds
1-(6-Fluoropyridin-2-yl)piperazine can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-(2-Fluoropyridin-3-yl)piperazine and 1-(4-Fluoropyridin-2-yl)piperazine share structural similarities but differ in the position of the fluorine atom on the pyridine ring.
Uniqueness: The unique positioning of the fluorine atom at the 6-position in this compound imparts distinct chemical and biological properties, such as enhanced binding affinity to certain enzymes and receptors.
Properties
IUPAC Name |
1-(6-fluoropyridin-2-yl)piperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN3/c10-8-2-1-3-9(12-8)13-6-4-11-5-7-13/h1-3,11H,4-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOARECGTDYSHHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC(=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10395616 | |
Record name | 1-(6-fluoropyridin-2-yl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10395616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
223514-16-7 | |
Record name | 1-(6-fluoropyridin-2-yl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10395616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(6-fluoropyridin-2-yl)piperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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